(S)-2-Amino-2-cyclopentylethanol hydrochloride
Description
(S)-2-Amino-2-cyclopentylethanol hydrochloride is a chiral amino alcohol derivative characterized by a cyclopentyl group attached to a β-amino ethanol backbone. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Key properties include:
- Molecular Formula: C₇H₁₆ClNO (base: C₇H₁₅NO + HCl)
- Molecular Weight: 165.66 g/mol
- CAS Number: 1259906-46-1 (base compound)
- Physical Properties: The base compound (without HCl) has a boiling point of 255.9°C, density of 1.0 g/cm³, and logP of 0.53, indicating moderate lipophilicity .
The cyclopentyl substituent imparts steric bulk and aliphatic character, distinguishing it from aromatic analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-cyclopentylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPXRQCROWAEL-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055848-97-8 | |
| Record name | Cyclopentaneethanol, β-amino-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-cyclopentylethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a reductive amination reaction.
Reductive Amination: Cyclopentanone is reacted with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms the intermediate 2-amino-2-cyclopentanol.
Resolution: The racemic mixture of 2-amino-2-cyclopentanol is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-2-cyclopentylethanol hydrochloride may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency.
Hydrochloride Salt Formation: Using controlled crystallization techniques to obtain the hydrochloride salt in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-cyclopentylethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of more saturated amino alcohols.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-cyclopentylethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-cyclopentylethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (S)-2-Amino-2-cyclopentylethanol hydrochloride with structurally related amino alcohol hydrochlorides:
*Note: lists the formula as C₁₉H₂₀ClN₃S (MW 208.09), which conflicts with the compound name. The correct formula is likely C₈H₁₁ClNO (MW 172.63) based on structural similarity to other analogs. †Calculated based on formula C₈H₁₁ClNO.
Key Observations:
- Cyclopentyl vs. Aromatic Substituents : The cyclopentyl group in the target compound reduces aromatic interactions but increases steric hindrance compared to fluorophenyl or chlorophenyl analogs. This may influence receptor binding or solubility .
- Molecular Weight : Aromatic substitution (e.g., difluorophenyl) increases molecular weight significantly compared to the cyclopentyl analog .
- Lipophilicity : The logP of 0.53 for the cyclopentyl analog suggests moderate lipophilicity, while fluorophenyl or chlorophenyl analogs likely have higher logP due to aromatic halogenation .
Pharmacological and Functional Comparisons
Analgesic Activity: Comparison with 2-Amino-indane Hydrochloride (Su-8629)
highlights 2-amino-indane hydrochloride (Su-8629), a bicyclic amino alcohol hydrochloride, as a potent non-narcotic analgesic. Key differences include:
- Structural Motif : Su-8629 contains an indane (benzocycloalkane) ring, while the cyclopentyl analog lacks aromatic conjugation.
Biological Activity
(S)-2-Amino-2-cyclopentylethanol hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Profile
- Chemical Name : (S)-2-Amino-2-cyclopentylethanol hydrochloride
- CAS Number : 2055848-97-8
- Molecular Formula : CHClN\O
The biological activity of (S)-2-amino-2-cyclopentylethanol hydrochloride is primarily attributed to its interactions with various biological targets:
- Receptor Interaction : It has been suggested that the compound may interact with neurotransmitter receptors, similar to other amino alcohols, potentially influencing neurotransmission pathways.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, which can lead to alterations in metabolic pathways and cellular functions.
- Cell Signaling : Preliminary studies indicate that it may affect cell signaling pathways, impacting gene expression and cellular metabolism.
Pharmacological Profile
Research indicates that (S)-2-amino-2-cyclopentylethanol hydrochloride exhibits several pharmacological properties:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth in various cancer cell lines. For instance, related amino alcohols have been reported to induce apoptosis in cancer cells via mitochondrial pathways .
- Neuroprotective Effects : The structure suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the effects of (S)-2-amino-2-cyclopentylethanol hydrochloride on various cell lines:
- Cell Viability : Studies demonstrated that the compound can significantly reduce cell viability in cancer cell lines at certain concentrations, indicating its potential as an antitumor agent.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis markers, such as activated caspase-3 and altered Bax/Bcl-2 ratios .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and efficacy of (S)-2-amino-2-cyclopentylethanol hydrochloride:
- Dosage Effects : Research indicates that varying dosages can lead to different therapeutic outcomes, with optimal doses resulting in significant tumor regression .
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Induced apoptosis in HepG2 cells | |
| In Vivo | Significant tumor regression at 12.5 mg/kg dose | |
| Pharmacodynamics | Modulates enzyme activity and receptor binding |
Case Studies
- Antitumor Efficacy : A study involving HepG2 liver cancer cells demonstrated that (S)-2-amino-2-cyclopentylethanol hydrochloride induced S-phase arrest and apoptosis through mitochondrial pathways. This highlights its potential use in cancer therapy .
- Neuroprotective Potential : Evidence from related compounds suggests that similar structures may offer neuroprotective benefits by modulating neurotransmitter levels, warranting further investigation into the neuropharmacological properties of (S)-2-amino-2-cyclopentylethanol hydrochloride.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-2-cyclopentylethanol hydrochloride?
- Methodology : The compound can be synthesized via enantioselective methods. For example, a cyclopentene intermediate (e.g., (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride) can be hydrolyzed under controlled conditions. Aqueous/organic solvent systems (e.g., dichloromethane-water mixtures) are used, with cooling to ≤10°C to stabilize intermediates . Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, may enhance stereochemical purity .
Q. How should (S)-2-Amino-2-cyclopentylethanol hydrochloride be characterized to confirm structure and purity?
- Methodology :
- NMR Spectroscopy : Analyze and spectra to verify cyclopentyl and ethanolamine moieties.
- Chiral HPLC : Use columns like Chiralpak® AD-H to confirm enantiomeric excess (>98%) .
- Mass Spectrometry (MS) : Confirm molecular weight (CHClNO, MW: 175.65 g/mol) via ESI-MS .
- Melting Point : Compare observed values (e.g., ~140–150°C) with literature to assess purity .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors .
- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed symptoms .
- Storage : Keep in airtight containers at ambient temperatures, away from moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess values for this compound?
- Methodology :
- Comparative Analysis : Replicate synthesis methods from independent studies (e.g., vs. chiral resolution in ) and validate using identical HPLC conditions.
- Isotopic Labeling : Use deuterated solvents in NMR to detect impurities affecting stereochemical assignments .
- Interlaboratory Validation : Collaborate with external labs to standardize analytical protocols .
Q. What strategies optimize stability during long-term storage or under varying pH conditions?
- Methodology :
- pH Stability Studies : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via UV-Vis or LC-MS over 48 hours. Hydrolysis risks increase in alkaline conditions due to the ethanolamine group .
- Lyophilization : Freeze-dry the hydrochloride salt to enhance shelf-life, storing at -20°C under inert gas (e.g., argon) .
Q. How does the cyclopentyl group influence reactivity in downstream derivatization?
- Methodology :
- Substitution Reactions : Test reactivity with electrophiles (e.g., acyl chlorides) in anhydrous THF at 0°C. The cyclopentyl group may sterically hinder reactions at the amino group .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity and compare with experimental yields .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
